molecular formula C16H13N3O2 B5770631 N-(4-CYANOPHENYL)-4-ACETAMIDOBENZAMIDE

N-(4-CYANOPHENYL)-4-ACETAMIDOBENZAMIDE

Cat. No.: B5770631
M. Wt: 279.29 g/mol
InChI Key: NGXOYMHBQRAQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CYANOPHENYL)-4-ACETAMIDOBENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to an acetamidobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CYANOPHENYL)-4-ACETAMIDOBENZAMIDE typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CYANOPHENYL)-4-ACETAMIDOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of catalysts.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) with iron catalysts.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-(4-CYANOPHENYL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and acetamido moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CYANOPHENYL)-4-ACETAMIDOBENZAMIDE is unique due to its specific structure, which combines a cyano group with an acetamidobenzamide framework. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-acetamido-N-(4-cyanophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11(20)18-14-8-4-13(5-9-14)16(21)19-15-6-2-12(10-17)3-7-15/h2-9H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXOYMHBQRAQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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